molecular formula C22H28N4O9S2 B1677240 3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid CAS No. 1137916-97-2

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid

Número de catálogo: B1677240
Número CAS: 1137916-97-2
Peso molecular: 556.6 g/mol
Clave InChI: PIDNRTWDGDJKSQ-UQKRIMTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-0941 es un activador alostérico de la glucocinasa potente, de administración oral y activo, una enzima que desempeña un papel fundamental en la homeostasis de la glucosa. Ha mostrado potencial en el tratamiento de la diabetes tipo 2 al mejorar la actividad de la glucocinasa, lo que mejora el control glucémico .

Métodos De Preparación

La síntesis de MK-0941 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente. Se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que implican el uso de diversos reactivos y catalizadores .

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis and Stability

The target compound contains hydrolytically sensitive groups, including the amide bond and sulfonyl ether linkages . Methanesulfonic acid (MSA) can act as a Brønsted acid catalyst, accelerating hydrolysis under elevated temperatures or aqueous conditions .

  • Amide bond hydrolysis :
    Under acidic conditions, the benzamide group may undergo partial hydrolysis to form carboxylic acid and amine intermediates. MSA’s non-oxidizing nature minimizes side reactions compared to mineral acids .
    Example reaction:

    Target compound+H2OMSACarboxylic acid+N 1 methylpyrazol 3 yl amine\text{Target compound}+\text{H}_2\text{O}\xrightarrow{\text{MSA}}\text{Carboxylic acid}+\text{N 1 methylpyrazol 3 yl amine}
  • Sulfonyl ether stability :
    The ethylsulfonylpyridinyl group is resistant to hydrolysis under mild conditions but may degrade under prolonged acidic reflux .

Esterification and Transesterification

The hydroxypropan-2-yloxy group is a potential site for esterification or transesterification. MSA facilitates these reactions by protonating hydroxyl groups, enhancing electrophilicity .

  • Ester formation :
    Reacting with carboxylic acids or anhydrides yields ester derivatives. For example:

    Target compound+Ac2OMSAAcetylated derivative+H2O\text{Target compound}+\text{Ac}_2\text{O}\xrightarrow{\text{MSA}}\text{Acetylated derivative}+\text{H}_2\text{O}

    Conditions: 80°C, 2 hours, yields >80% based on analogous MSA-catalyzed esterifications .

Ring-Opening and Condensation Reactions

The pyridine and pyrazole rings may participate in ring-opening or condensation reactions. MSA promotes such transformations by stabilizing intermediates .

  • Pyridine ring activation :
    The ethylsulfonyl group activates the pyridine ring toward nucleophilic substitution. For example, reaction with amines in MSA yields substituted pyridine derivatives .

  • Pyrazole reactivity :
    The 1-methylpyrazol-3-yl group can undergo electrophilic substitution (e.g., nitration, sulfonation) under strongly acidic conditions .

Salt Formation with Methanesulfonic Acid

MSA forms stable salts with amine-containing pharmaceuticals, enhancing solubility and bioavailability . The target compound’s pyrazole-amide moiety likely interacts with MSA via proton transfer:

N 1 methylpyrazol 3 yl benzamide+CH3SO3H Pyrazole NH2+][CH3SO3]+H2O\text{N 1 methylpyrazol 3 yl benzamide}+\text{CH}_3\text{SO}_3\text{H}\rightarrow \text{ Pyrazole NH}_2^+][\text{CH}_3\text{SO}_3^-]+\text{H}_2\text{O}

This salt formation is critical for pharmaceutical formulations .

Oxidation and Reduction Pathways

  • Sulfonyl group reduction :
    The ethylsulfonyl group can be reduced to a thioether using NaBH₄ or LiAlH₄ in MSA-THF systems .

     SO2 C2H5NaBH4/MSA S C2H5\text{ SO}_2\text{ C}_2\text{H}_5\xrightarrow{\text{NaBH}_4/\text{MSA}}\text{ S C}_2\text{H}_5
  • Alcohol oxidation :
    The (2S)-1-hydroxypropan-2-yloxy group may oxidize to a ketone under strong acidic conditions, though MSA’s non-oxidizing nature limits this pathway .

Thermal Degradation

Thermogravimetric analysis (TGA) of similar MSA-containing compounds shows decomposition above 200°C, primarily involving:

  • Cleavage of sulfonyl and amide bonds.

  • Release of SO₂ and CO₂ gases .

Critical Analysis

  • Catalytic Efficiency : MSA’s strong acidity (pKa = −1.9) and low volatility make it superior to HCl or H₂SO₄ in controlling reaction selectivity .

  • Pharmaceutical Relevance : Salt formation with MSA improves aqueous solubility, critical for drug delivery .

  • Limitations : Degradation of sulfonyl groups under prolonged acidic conditions necessitates optimized reaction times .

Aplicaciones Científicas De Investigación

MK-0941 ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas en el tratamiento de la diabetes tipo 2. Ha mostrado promesa en la mejora del control glucémico al aumentar la actividad de la glucocinasa, que juega un papel clave en el metabolismo de la glucosa. El compuesto ha sido evaluado en varios estudios preclínicos y clínicos, demostrando su eficacia en la reducción de los niveles de glucosa en sangre y la mejora de la sensibilidad a la insulina .

Por ejemplo, se puede utilizar como compuesto de herramienta para estudiar el papel de la glucocinasa en la homeostasis de la glucosa y su regulación en diferentes tejidos .

Mecanismo De Acción

MK-0941 ejerce sus efectos uniéndose a un sitio alostérico en la glucocinasa, lo que aumenta su actividad. Esta activación conduce a un aumento de la conversión de glucosa en glucosa-6-fosfato, el primer paso de la glucólisis. Al mejorar la actividad de la glucocinasa, MK-0941 mejora la captación y utilización de glucosa en el hígado y el páncreas, lo que lleva a un mejor control glucémico .

Comparación Con Compuestos Similares

MK-0941 es parte de una clase de compuestos conocidos como activadores de la glucocinasa. Otros compuestos similares incluyen dorzagliatina y piragliatina. En comparación con estos compuestos, MK-0941 ha mostrado propiedades únicas en términos de su potencia y eficacia para mejorar la actividad de la glucocinasa. También se ha asociado con ciertos efectos adversos, como hipoglucemia y elevaciones en triglicéridos y presión arterial .

Compuestos similares

  • Dorzagliatina
  • Piragliatina

El mecanismo de acción único de MK-0941 y sus posibles beneficios terapéuticos lo convierten en un compuesto valioso para la investigación y el desarrollo en el campo del tratamiento de la diabetes .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

The compound 3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide; methanesulfonic acid is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure

The chemical structure of the compound is characterized by a benzamide core substituted with a pyrazole moiety and a sulfonylpyridine group, which may contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antidiabetic Effects

Research indicates that compounds similar to this one, particularly those containing pyrazole derivatives, have demonstrated glucokinase activation , which is beneficial in the management of diabetes. For instance, studies have shown that pyrazole-containing compounds can enhance insulin secretion and improve glucose tolerance in diabetic models, suggesting potential use in diabetes treatment .

Insecticidal Activity

In a study evaluating the insecticidal properties of related compounds, it was found that certain benzamide derivatives exhibited significant lethality against agricultural pests such as Mythimna separate and Helicoverpa armigera. The compound may share similar properties due to its structural characteristics .

CompoundTarget PestMortality Rate (%)
14qMythimna separate70
14hHelicoverpa armigeraModerate (50)

This suggests that the compound could be developed as a bio-pesticide with low toxicity to non-target organisms.

Antifungal Activity

The compound has also shown promise in antifungal applications. In vitro tests demonstrated good inhibitory effects against various fungi, with some derivatives achieving inhibition rates above 70% against Pyricularia oryzae, indicating its potential as an agricultural fungicide .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The pyrazole moiety often interacts with enzyme active sites, inhibiting their function.
  • Receptor Modulation : Compounds like this one may modulate receptor activity related to glucose metabolism and other metabolic pathways.
  • Membrane Disruption : Some studies suggest that certain benzamide derivatives can disrupt fungal cell membranes, leading to cell death.

Case Studies

A notable case study involved the synthesis and biological evaluation of related pyrazole derivatives. These studies highlighted the importance of structural modifications on biological activity, demonstrating how specific substitutions can enhance efficacy against targeted pests and pathogens .

Propiedades

IUPAC Name

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDNRTWDGDJKSQ-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137916-97-2
Record name MK-0941
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0941
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Reactant of Route 3
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Reactant of Route 4
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Reactant of Route 6
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Customer
Q & A

Q1: How does MK-0941 interact with its target, glucokinase, and what are the downstream effects of this interaction?

A: MK-0941 binds to the allosteric site of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. [, ] This binding enhances GK's affinity for glucose, leading to a lower S0.5 for glucose (from 6.9 mM to 1.4 mM) and an increase in the maximum velocity of glucose phosphorylation. [] Consequently, MK-0941 amplifies glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake by hepatocytes. []

Q2: What is the mechanism behind the glucose-lowering activity of MK-0941 in animal models of type 2 diabetes?

A: MK-0941 demonstrates significant glucose-lowering effects in various diabetic animal models, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a high-fat diet plus low-dose streptozotocin. [] This effect is attributed to its ability to enhance GK activity in pancreatic β-cells and hepatocytes, promoting insulin secretion and glucose uptake, respectively. []

Q3: What are the key pharmacokinetic properties of MK-0941 observed in preclinical studies?

A: Preclinical studies in mice and dogs show that orally administered MK-0941 is rapidly absorbed and eliminated from the bloodstream. [] Peak plasma concentrations are achieved within 1 hour of administration, followed by a rapid decline with an approximate half-life of 2 hours. [] These pharmacokinetic properties contribute to its short duration of action.

Q4: What are the potential benefits of the glucose-dependent activation profile of dorzagliatin compared to MK-0941?

A: Unlike MK-0941, which potently activates GK even at low glucose levels, dorzagliatin exhibits glucose-dependent activation. [] This suggests that dorzagliatin might have a lower risk of hypoglycemia compared to MK-0941. [] This difference in activation profiles could contribute to the improved safety profile observed with dorzagliatin in clinical trials.

Q5: Why did chronic treatment with MK-0941 lead to diminished efficacy in clinical trials, and what potential mechanism was identified in preclinical studies?

A: Clinical trials with MK-0941 revealed a decline in its efficacy over time. [, ] Preclinical studies in Goto-Kakizaki rats chronically treated with MK-0941 suggested that disruptions in hepatic glucose metabolism might play a role. [] Specifically, increased glucose-6-phosphatase activity and decreased hepatic glucose utilization were observed, potentially counteracting the initial beneficial effects of MK-0941 on glucose control. []

Q6: What is the significance of an efficient, large-scale synthesis for a compound like MK-0941?

A: Developing an efficient large-scale synthesis for MK-0941 is crucial for advancing it as a potential drug candidate. [] The reported synthesis utilizes a highly selective mono-O-arylation and strategic protective group chemistry to achieve high yields and purity. [] This allows for sufficient quantities of MK-0941 to be produced for preclinical and potentially clinical studies while ensuring the quality and purity of the compound.

Q7: How can IVIVC models be used in the development of extended-release formulations of MK-0941?

A: IVIVC models are valuable tools for guiding the development of modified-release formulations, including those for MK-0941. [] By establishing a mathematical relationship between in vitro dissolution profiles and in vivo plasma concentrations, these models allow researchers to predict the in vivo performance of different formulations based on their in vitro characteristics. [] This can streamline the formulation development process and potentially reduce the need for extensive in vivo studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.